molecular formula C9H10N2O B3345345 6-Methoxy-1-methylbenzimidazole CAS No. 10394-42-0

6-Methoxy-1-methylbenzimidazole

Cat. No.: B3345345
CAS No.: 10394-42-0
M. Wt: 162.19 g/mol
InChI Key: TXHMJOYVFNDGMQ-UHFFFAOYSA-N
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Description

6-Methoxy-1-methylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method is the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal triflates (e.g., scandium triflate) or other Lewis acids may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-1-methylbenzimidazole.

    Reduction: Reduction of the imidazole ring can yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 6-Hydroxy-1-methylbenzimidazole.

    Reduction: Dihydro-6-methoxy-1-methylbenzimidazole.

    Substitution: Halogenated derivatives such as 6-bromo-1-methylbenzimidazole.

Scientific Research Applications

6-Methoxy-1-methylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cell lines and pathogens.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylbenzimidazole varies depending on its application:

    Anticancer Activity: It may exert its effects by binding to DNA and interfering with its replication and transcription processes. It can also inhibit key enzymes involved in cell proliferation.

    Antimicrobial Activity: The compound can disrupt the cell membrane integrity of bacteria and fungi, leading to cell death.

    Enzyme Inhibition: It can act as a competitive inhibitor for certain enzymes, blocking their active sites and preventing substrate binding.

Comparison with Similar Compounds

    6-Hydroxy-1-methylbenzimidazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Methylbenzimidazole: Lacks the methoxy substitution, leading to different chemical and biological properties.

    2-Methylbenzimidazole: Substitution at the 2-position instead of the 1-position, affecting its reactivity and applications.

Uniqueness: 6-Methoxy-1-methylbenzimidazole is unique due to the presence of both a methoxy group and a methyl group, which influence its electronic properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

6-methoxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-10-8-4-3-7(12-2)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHMJOYVFNDGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294369
Record name 6-Methoxy-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-42-0
Record name 6-Methoxy-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10394-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (200 mL) of 5-methoxy-N-methyl-2-nitroaniline (6.30 g) synthesized above in methanol was added 10% palladium/carbon (1.00 g) and the mixture was stirred under hydrogen atmosphere overnight at room temperature. Palladium/carbon was filtered off, and the filtrate was concentrated. A solution (150 mL) of the residue in formic acid was stirred overnight with heating under reflux, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (25% ethyl acetate/petroleum ether) to give the title object compound (4.07 g, 60%) as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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